

A Researcher's Guide to Computational Modeling of 3,3-Dimethylpiperidine Interactions

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Compound of Interest

Compound Name: 3,3-Dimethylpiperidine

Cat. No.: B075641

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The **3,3-dimethylpiperidine** scaffold is a key pharmacophore in medicinal chemistry, demonstrating significant interactions with various biological targets, notably sigma receptors and microsomal prostaglandin E synthase-1 (mPGES-1). Computational modeling plays a pivotal role in elucidating these interactions, guiding the design and optimization of novel therapeutics. This guide provides a comparative overview of computational methods for studying **3,3-dimethylpiperidine** interactions, supported by experimental data and detailed protocols.

Comparative Analysis of Computational Approaches

The two primary computational techniques employed to model the interactions of **3,3-dimethylpiperidine** derivatives are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions. Several software packages are available, each with distinct algorithms and scoring functions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering a more detailed understanding of the binding stability, conformational changes, and the role of solvent molecules. The accuracy of MD simulations is heavily dependent on the chosen force field.

Comparison of Molecular Docking Software

The choice of docking software can significantly influence the predicted binding poses and affinities. Below is a comparison of commonly used docking programs.

Software	Algorithm Highlights	Scoring Function	Key Advantages	Considerations
AutoDock	Lamarckian Genetic Algorithm, empirical free energy scoring function.	Semi-empirical free energy force field.	Open-source and widely used, allowing for high customizability.	Can be computationally intensive and may require more user expertise.
Glide	Hierarchical search protocol, from systematic to Monte Carlo minimization.	GlideScore, a multi-ligand scoring function with terms for lipophilic-lipophilic, polar-polar, and metal-ligand interactions.	High accuracy in pose prediction and good performance in virtual screening. [1] [2]	Commercial software with a steeper learning curve for advanced features.
GOLD	Genetic algorithm for flexible ligand docking.	GOLDScore, ChemScore, and other scoring functions available.	High accuracy and reliability in pose prediction. [3] [4]	Can be slower than other methods.
Surflex-Dock	Incremental construction algorithm based on a molecular similarity method.	Hammerhead scoring function, empirically derived.	Particularly good at predicting binding flexibility and affinity. [4]	Performance can be target-dependent.
MOE-Dock	Triangle Matcher for placement and Affinity dG for scoring.	Multiple scoring functions including Affinity dG and Alpha HB.	Fast and reliable performance with energy-minimization algorithms. [3]	Commercial software.

Comparison of Molecular Dynamics Force Fields

Force fields are collections of parameters that define the potential energy of a system of particles. The choice of force field is critical for the accuracy of MD simulations.

Force Field	Key Features	Typical Applications	Strengths	Limitations
CHARMM	Widely used for biomolecular simulations, with a comprehensive set of parameters for proteins, nucleic acids, and lipids. [5]	Protein-ligand binding, membrane protein simulations.	Well-validated for a wide range of biological systems. The CHARMM General Force Field (CGenFF) extends its applicability to drug-like small molecules. [6]	Can be rigid and may not be as flexible for assessing certain conformational changes compared to other force fields. [2]
AMBER	A popular choice for simulations of proteins and nucleic acids, with a focus on accurate representation of structures and non-bonded energies. [5]	Protein folding, DNA/RNA simulations.	The General AMBER Force Field (GAFF) provides parameters for a broad range of organic molecules. [6]	Tends to be rigid, similar to CHARMM. [2]
OPLS	Optimized for liquid simulations, providing accurate thermodynamic properties. [5]	Solvation studies, prediction of liquid properties.	OPLS-AA (All-Atom) is a widely used version for organic and biological molecules.	May not be as extensively parameterized for all biomolecular systems as CHARMM or AMBER.
GROMOS	Developed for dynamic modeling of biomolecules,	Protein dynamics, free energy calculations.	Can provide more flexibility to assess various characteristics	May not be as accurate for structural predictions as

with a focus on
reproducing
thermodynamic
properties.[5]

and is CHARMM or
computationally AMBER.
less expensive.
[2]

Experimental Data for 3,3-Dimethylpiperidine Derivatives

Experimental validation is crucial for assessing the accuracy of computational models. The following tables summarize the binding affinities (K_i) and inhibitory concentrations (IC_{50}) of various **3,3-dimethylpiperidine** derivatives against their biological targets.

Sigma Receptor Binding Affinity

Compound	Target Receptor	K _i (nM)	Reference
3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69)	σ_1	Highly selective	[7]
(+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine ((+)-22)	σ_1	0.089	[8]
3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine (29)	σ_2	0.016	[8]
3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine (31)	σ_2	0.008	[8]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-methyl)piperidine] (104)	σ_1	3410	[9]

mPGES-1 Inhibition

Compound	Assay	IC ₅₀	Reference
Example 14 (an N-aryl 3,3-dimethylpiperidine derivative)	ex vivo human whole blood (HWB)	7 nM	[3] [10] [11]
Aminobenzothiazole derivative 1	Cell-free	1.4 ± 0.2 μM	[6]
Aminobenzothiazole derivative 3	Cell-free	0.7 ± 0.1 μM	[6]
Aminobenzothiazole derivative 13	Cell-free	1.7 ± 0.2 μM	[6]
1,3,4-Oxadiazole derivative 3a	Cell-free	4.95 μM	[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data to validate computational models.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is adapted from published methods for determining the binding affinity of novel compounds for the σ₁ receptor.

Materials:

- [³H]-(+)-pentazocine (radioligand)
- Unlabeled (+)-pentazocine (for non-specific binding)
- Test compounds
- Guinea pig liver membrane homogenates (source of σ₁ receptors)
- Tris buffer (50 mM, pH 8.0)

- Scintillation vials and cocktail
- Glass fiber filters
- Filtration apparatus
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds.
- In test tubes, combine the guinea pig liver membrane homogenate, [^3H]-(+)-pentazocine at a concentration near its K_d (e.g., 2 nM), and varying concentrations of the test compound or unlabeled (+)-pentazocine for determining non-specific binding.
- The total assay volume is typically 0.5 mL.
- Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
- Wash the filters rapidly with ice-cold Tris buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the K_i values for the test compounds using the Cheng-Prusoff equation.

mPGES-1 Inhibition Assay (Cell-Free)

This protocol outlines a cell-free assay to measure the direct inhibitory effect of compounds on mPGES-1 enzymatic activity.

Materials:

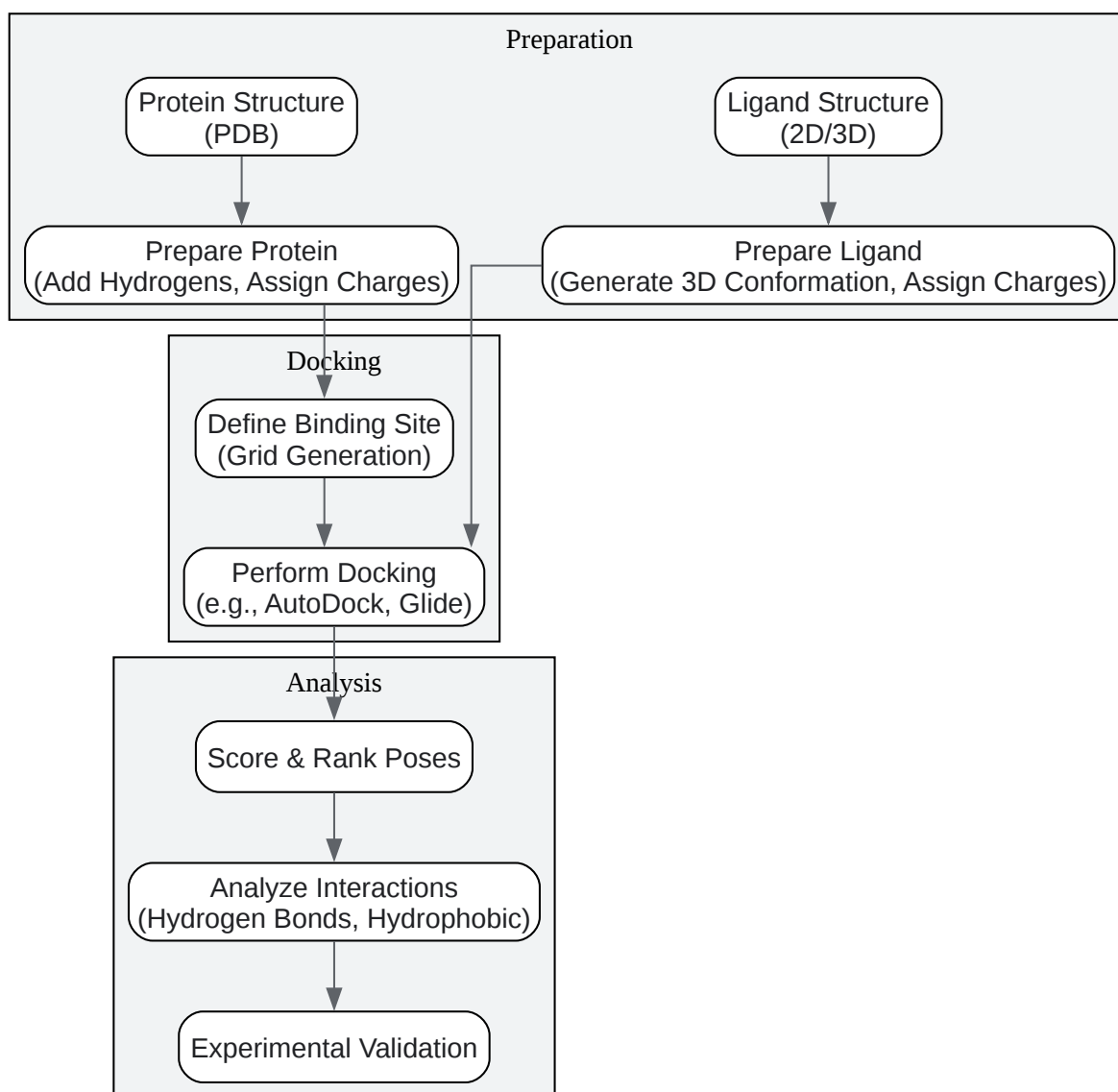
- Microsomal fraction containing mPGES-1 (e.g., from IL-1 β stimulated A549 cells)
- Prostaglandin H₂ (PGH₂) (substrate)
- Glutathione (GSH) (cofactor)
- Test compounds
- Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
- Stop solution (e.g., stannous chloride or ferric chloride)
- Prostaglandin E₂ (PGE₂) standard
- PGE₂ ELISA kit

Procedure:

- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add the reaction buffer, test compound, microsomal enzyme preparation, and GSH.
- Initiate the enzymatic reaction by adding the substrate, PGH₂.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
- Stop the reaction by adding a stop solution.
- Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of mPGES-1 inhibition for each test compound concentration relative to a vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

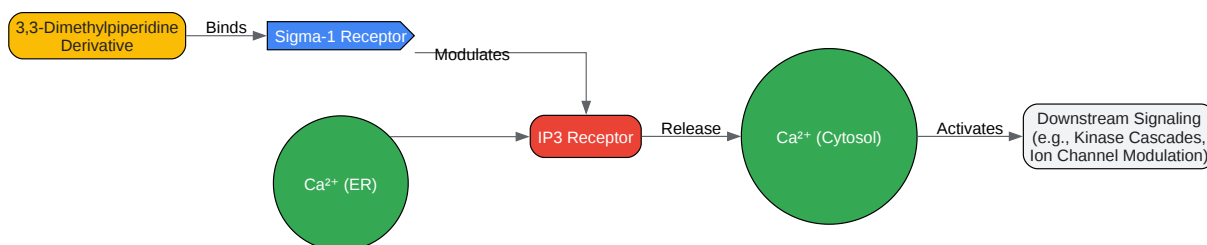
Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in computational drug discovery.



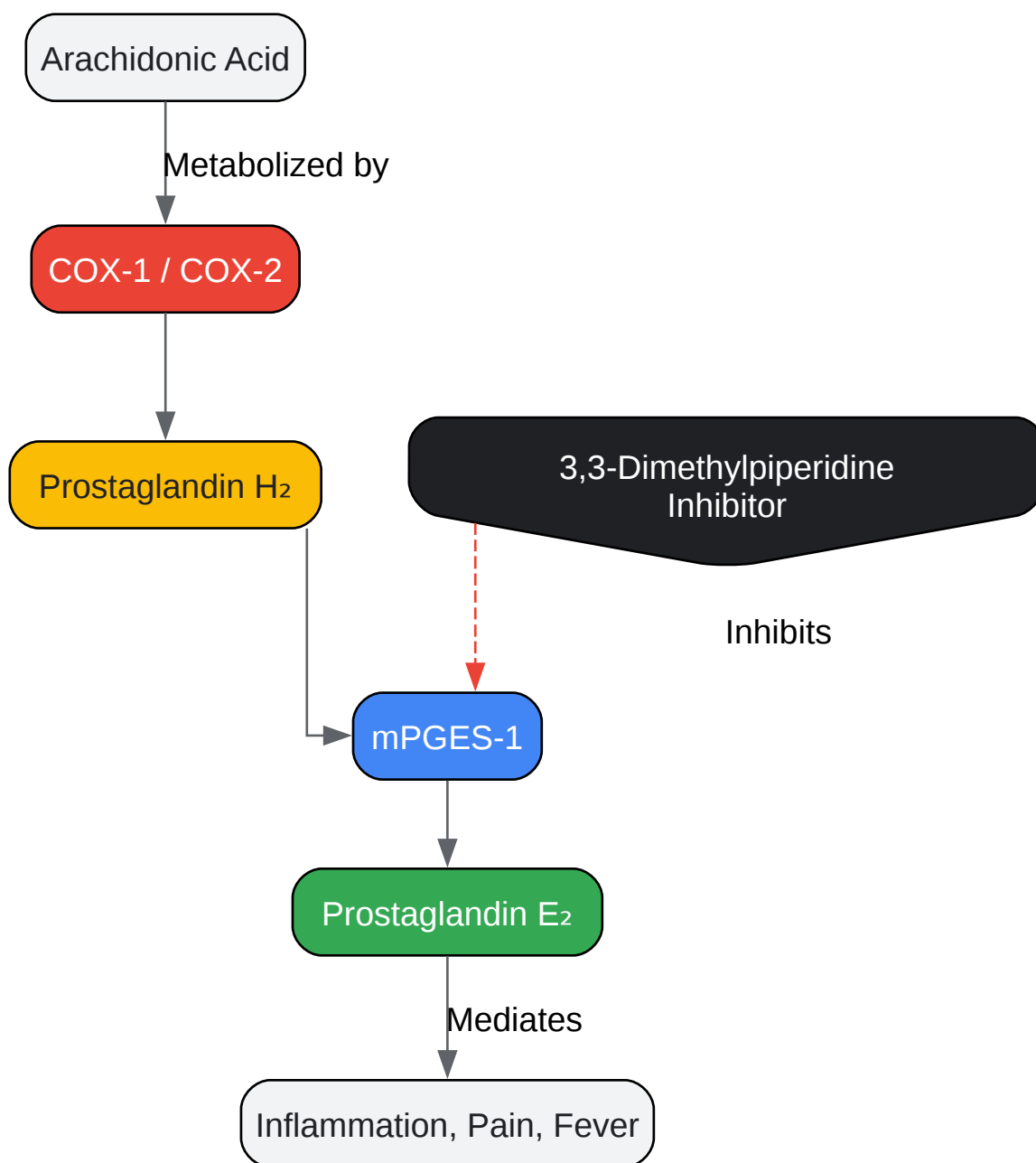
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A generalized workflow for a computational molecular docking study.



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A simplified signaling pathway involving the Sigma-1 receptor.



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The enzymatic pathway of mPGES-1 and the site of inhibition.

Conclusion

Computational modeling, when used in conjunction with experimental validation, is a powerful strategy for understanding and predicting the interactions of **3,3-dimethylpiperidine** derivatives with their biological targets. This guide provides a framework for comparing different computational approaches and highlights the importance of robust experimental data for model

validation. By carefully selecting the appropriate computational tools and protocols, researchers can accelerate the discovery and development of novel therapeutics based on the **3,3-dimethylpiperidine** scaffold.

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